Beyond its approved use in leukemia, Nilotinib's mechanism of action makes it a potential candidate for treating other cancers. As a tyrosine kinase inhibitor, it targets specific enzymes (kinases) involved in cell growth and proliferation. By blocking these enzymes, Nilotinib disrupts uncontrolled cell division, a hallmark of cancer.
An exciting area of Nilotinib research involves its potential application in neurodegenerative diseases like Parkinson's disease (PD). While the exact cause of PD remains unknown, protein accumulation and inflammation in the brain are known contributing factors.
Studies suggest that Nilotinib may help by:
It's important to note that this research is still in the early stages. Clinical trials are necessary to determine Nilotinib's safety and efficacy in treating PD patients source: The Michael J. Fox Foundation - Parkinson's Nilotinib Trial Enrolling Participants.
Nilotinib hydrochloride monohydrate is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other therapies like imatinib. It is an aminopyrimidine derivative that selectively inhibits the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound's molecular formula is C28H25ClF3N7O2, and it has a molecular weight of approximately 584.0 g/mol .
Nilotinib exhibits significant biological activity as a BCR-ABL tyrosine kinase inhibitor. It has shown efficacy in clinical trials for treating Philadelphia chromosome-positive CML, demonstrating a higher affinity for the BCR-ABL protein compared to imatinib. This property allows nilotinib to overcome some forms of resistance that arise from mutations in the BCR-ABL gene . Additionally, it has been investigated for its potential effects on other kinases involved in myeloproliferative disorders .
The synthesis of nilotinib hydrochloride monohydrate typically involves several steps:
Nilotinib hydrochloride monohydrate is primarily used in oncology for:
Nilotinib interacts with various biological systems and can influence several pharmacokinetic parameters:
Nilotinib hydrochloride monohydrate shares its therapeutic class with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Imatinib | BCR-ABL inhibitor | CML, gastrointestinal stromal tumors | First-generation inhibitor; lower affinity than nilotinib |
Dasatinib | Dual BCR-ABL and Src family kinase inhibitor | CML, acute lymphoblastic leukemia | Effective against some imatinib-resistant mutations |
Bosutinib | BCR-ABL and Src family kinase inhibitor | CML | Potent against specific mutations; less common use |
Ponatinib | Pan-BCR-ABL inhibitor | CML, acute lymphoblastic leukemia | Effective against T315I mutation |
Nilotinib's higher affinity for the BCR-ABL protein allows it to be effective in cases where other inhibitors fail due to resistance mechanisms .
Nilotinib hydrochloride monohydrate presents as a solid powder with distinctive visual characteristics that have been consistently documented across multiple pharmaceutical and regulatory sources [1] [2] [3] [4]. The compound exhibits a characteristic white to slightly yellowish to slightly greenish yellow coloration, which represents the typical appearance of the crystalline monohydrate form used in pharmaceutical applications [2] [3] [4].
The physical state of nilotinib hydrochloride monohydrate is consistently described as a solid at room temperature conditions [1] [5] [6]. This solid-state characteristic is fundamental to its pharmaceutical formulation and processing requirements. The compound maintains its solid form across typical storage and handling conditions, making it suitable for conventional pharmaceutical manufacturing processes [2].
The powder morphology of nilotinib hydrochloride monohydrate has been characterized through microscopic analysis, revealing a needle-shaped crystalline structure for the monohydrate form [7]. This morphological characteristic contributes to the compound's X-ray diffraction pattern and influences its flow properties during pharmaceutical processing [7].
The solubility characteristics of nilotinib hydrochloride monohydrate represent a critical physicochemical property that significantly impacts its pharmaceutical behavior and bioavailability profile.
Nilotinib hydrochloride monohydrate demonstrates extremely limited aqueous solubility with pronounced pH-dependent characteristics [8] [2] [9]. At 25°C, the compound exhibits a water solubility of approximately 0.00201 mg/mL, classifying it as practically insoluble in water according to pharmaceutical solubility standards [8].
The aqueous solubility profile shows a marked pH dependency, with solubility decreasing substantially as pH increases [2] [9]. Under acidic conditions (pH 1.0), the compound demonstrates slight solubility, while at pH 4.5 and higher pH values, it becomes practically insoluble [2] [9]. This pH-dependent behavior is attributed to the protonation state of the nitrogen-containing functional groups within the molecular structure [2].
The compound's pKa values have been determined as pKa1 = 2.1 and pKa2 = 5.4, which explain the pH-dependent solubility characteristics [2] [3]. These ionization constants indicate that the compound exists predominantly in its protonated form under acidic conditions, enhancing its aqueous solubility compared to neutral or basic pH environments [2] [3].
Nilotinib hydrochloride monohydrate demonstrates variable solubility across different organic solvents, with significant differences observed between polar and non-polar systems [1] [5] [10] [6] [11].
Dimethyl sulfoxide (DMSO) represents the most effective solvent for nilotinib hydrochloride monohydrate, with reported solubility values ranging from 3 mg/mL to 210.8 mg/mL depending on the specific experimental conditions and water content of the DMSO [5] [10] [6] [11]. The high solubility in DMSO makes it a preferred solvent for analytical and research applications [11].
Ethanol provides moderate solubility for the compound, with reported values of 1-2 mg/mL when gentle warming is applied [1] [6]. This temperature-dependent solubility characteristic is important for pharmaceutical processing and analytical method development [1] [6].
Methanol demonstrates sparingly soluble characteristics with nilotinib hydrochloride monohydrate [2] [3]. The compound shows very slight solubility in both acetonitrile and n-octanol, indicating limited compatibility with these organic solvents [3].
The distribution coefficient for nilotinib hydrochloride monohydrate in n-octanol/0.1 N HCl buffer at 37°C has been determined as 0.08, corresponding to a Log D value of -1.1 [2]. This low partition coefficient indicates the compound's hydrophilic nature in its protonated form [2].
The thermal characteristics of nilotinib hydrochloride monohydrate have been extensively studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing comprehensive insights into its thermal stability and decomposition patterns.
The melting point of nilotinib hydrochloride monohydrate has been reported with some variation depending on the specific form and experimental conditions. The free base form of nilotinib demonstrates a melting point range of 230-242°C [12], while the hydrochloride monohydrate form shows different thermal behavior due to the presence of the hydrochloride salt and water molecule [1] [13] [14] [15].
Experimental determinations using DSC have revealed that nilotinib hydrochloride monohydrate undergoes a complex thermal transition process [16] [7]. The compound exhibits dehydration prior to melting, making it challenging to define a precise melting point range for the hydrated form [17]. This thermal behavior is characteristic of pharmaceutical hydrates that lose their water of crystallization before reaching their melting point [16] [7].
The dehydration-adjusted melting point for nilotinib hydrochloride monohydrate has been experimentally determined as 198-201°C [1] [13] [14] [15]. This temperature range represents the melting point of the dehydrated (anhydrous) form following water loss during the heating process [1] [13] [14] [15].
Comprehensive thermal stability studies have revealed that nilotinib hydrochloride monohydrate exhibits multi-stage thermal decomposition behavior [16] [7] [18] [19]. The thermal decomposition process can be characterized by several distinct temperature ranges and associated mass loss events [16] [7].
The initial thermal event occurs at approximately 50-133°C, corresponding to the loss of surface water (approximately 1.0% w/w) [16] [7]. This initial mass loss represents loosely bound water molecules that are not integral to the crystal lattice structure [16] [7].
The primary dehydration event occurs at approximately 140°C, corresponding to the loss of lattice-bound water with a mass loss of 3.2% w/w, which is equivalent to one mole of water per mole of nilotinib hydrochloride [16] [7]. This dehydration temperature is consistent with the theoretical water content expected for a monohydrate form [16] [7].
The molecular stability limit has been determined as 193°C, above which thermal degradation begins to occur [19]. Thermal degradation studies have revealed that the compound remains molecularly stable up to 193°C, after which degradation displays two distinct phases [19].
Thermal stability studies have demonstrated that nilotinib hydrochloride monohydrate remains stable at 180°C for at least 5 hours under controlled conditions [19]. Additionally, the compound shows stability at 20-25°C/60% relative humidity for at least 6 months without crystallization or significant degradation [19].
For the amorphous form of nilotinib hydrochloride, a glass transition temperature (Tg) of 147°C has been determined using modulated DSC [18] [19]. This value is relevant for understanding the thermal behavior of spray-dried amorphous forms of the compound [18] [19].
The hygroscopic behavior of nilotinib hydrochloride monohydrate represents a critical physicochemical property that influences its storage stability, processing characteristics, and pharmaceutical formulation requirements.
Dynamic vapor sorption (DVS) analysis has been employed to characterize the water sorption and desorption behavior of nilotinib hydrochloride monohydrate [20] [7] [21]. The compound demonstrates slightly hygroscopic characteristics, with Form B monohydrate showing the least hygroscopic behavior among the various crystalline forms A, B, and C [20].
The water content change over a complete humidity cycle (0-90% relative humidity) has been measured as Δm = 3.2% for the Form B monohydrate [20]. This moderate hygroscopicity indicates that the compound will absorb moisture from the environment but to a limited extent compared to more hygroscopic pharmaceutical materials [20].
Detailed humidity-dependent water uptake studies reveal that between 25-85% relative humidity, the compound shows a gradual water uptake of +1.6% w/w [21]. At higher humidity levels (95% relative humidity), the water uptake increases to +2.4% w/w [21]. This pattern indicates that significant water uptake occurs primarily at high humidity conditions [21].
The water interaction mechanisms in nilotinib hydrochloride monohydrate involve both surface water and lattice-bound water [16] [7]. The surface water represents loosely bound moisture that can be readily removed at relatively low temperatures (50-133°C), while the lattice-bound water is integral to the crystal structure and requires higher temperatures (approximately 140°C) for removal [16] [7].
Dehydration and rehydration behavior studies demonstrate that the compound exhibits reversible water loss and uptake characteristics [7]. The compound can undergo dehydration without permanent structural changes and can rehydrate under appropriate humidity conditions while maintaining its crystalline form [7].
The non-stoichiometric hydration behavior has been observed for certain forms of nilotinib hydrochloride, particularly the dihydrate form, which can exhibit variable hydration states with water content varying from 3.0 to 5.0% w/w (equivalent to monohydrate to dihydrate ratios) [7]. This behavior is attributed to crystal lattice channels that can accommodate additional loosely bound water molecules [7].
Storage and stability implications of the hygroscopic behavior indicate that nilotinib hydrochloride monohydrate requires controlled storage conditions to maintain its stability [2] [20]. The compound should be stored in low water permeability packaging to minimize moisture uptake and prevent potential hydrolysis or physical form changes [2].
Irritant